1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine
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Overview
Description
1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine is a chemical compound with the molecular formula C10H16N2O It is characterized by the presence of a methoxy group attached to a pyridine ring, which is further connected to a methylpropan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine typically involves the reaction of 6-methoxypyridine with appropriate amine derivatives. One common method is the condensation reaction between 6-methoxypyridine-2-carbaldehyde and 2-methylpropan-2-amine under basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with sodium hydroxide as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxypyridine-2-carboxylic acid.
Reduction: Formation of 1-(6-methoxypiperidin-2-YL)-2-methylpropan-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The methoxy group and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridin-2-yl)methanamine
- 2-(6-Methoxypyridin-2-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- N-(6-Methoxypyridin-2-yl)-1-(pyridin-2-ylmethyl)-1H-pyrazole-3-amine
Uniqueness
1-(6-Methoxypyridin-2-YL)-2-methylpropan-2-amine is unique due to its specific structural features, such as the combination of a methoxy group and a pyridine ring with a methylpropan-2-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1393585-34-6 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(6-methoxypyridin-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-10(2,11)7-8-5-4-6-9(12-8)13-3/h4-6H,7,11H2,1-3H3 |
InChI Key |
HATLUGBZPMXUFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NC(=CC=C1)OC)N |
Origin of Product |
United States |
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